ortho-Succinylbenzoyl-coa
Description
Structure
2D Structure
Properties
Molecular Formula |
C32H44N7O20P3S |
|---|---|
Molecular Weight |
971.7 g/mol |
IUPAC Name |
4-[2-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanylcarbonyl]phenyl]-4-oxobutanoic acid |
InChI |
InChI=1S/C32H44N7O20P3S/c1-32(2,26(45)29(46)35-10-9-21(41)34-11-12-63-31(47)18-6-4-3-5-17(18)19(40)7-8-22(42)43)14-56-62(53,54)59-61(51,52)55-13-20-25(58-60(48,49)50)24(44)30(57-20)39-16-38-23-27(33)36-15-37-28(23)39/h3-6,15-16,20,24-26,30,44-45H,7-14H2,1-2H3,(H,34,41)(H,35,46)(H,42,43)(H,51,52)(H,53,54)(H2,33,36,37)(H2,48,49,50)/t20-,24-,25-,26+,30-/m1/s1 |
InChI Key |
AVOVYFCDODUXLY-HSJNEKGZSA-N |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4C(=O)CCC(=O)O)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4C(=O)CCC(=O)O)O |
Synonyms |
2-succinylbenzoyl-CoA 2-succinylbenzoyl-coenzyme A coenzyme A, 2-succinylbenzoic acid- ortho-succinylbenzoyl-CoA |
Origin of Product |
United States |
Biosynthetic and Metabolic Pathways Involving Ortho Succinylbenzoyl Coa
Menaquinone (Vitamin K2) Biosynthesis Pathway
The biosynthesis of menaquinone, an essential electron carrier in the respiratory chain of most Gram-positive and anaerobically respiring Gram-negative bacteria, proceeds through a well-defined pathway where OSB-CoA is a key metabolite. mdpi.comrsc.org This pathway, absent in humans, is a significant target for the development of novel antimicrobial agents. mdpi.com
Precursor Compounds and Initial Steps
The journey to menaquinone begins with chorismate , a key branch-point metabolite derived from the shikimate pathway. rsc.orgasm.org A series of enzymatic reactions converts chorismate into o-succinylbenzoate (OSB), the direct precursor to OSB-CoA.
The initial steps are as follows:
Chorismate is isomerized to isochorismate by the enzyme isochorismate synthase (MenF). rsc.org
Next, 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC) synthase (MenD) catalyzes the addition of α-ketoglutarate to isochorismate, forming SEPHCHC . rsc.org
SEPHCHC is then converted to 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) by the enzyme SHCHC synthase (MenH).
Finally, the aromatization of SHCHC by o-succinylbenzoate synthase (MenC) yields o-succinylbenzoate (OSB) .
Ortho-Succinylbenzoyl-CoA as a Central Intermediate
Ortho-succinylbenzoate (OSB) is then activated through the formation of a high-energy thioester bond with coenzyme A, a reaction catalyzed by o-succinylbenzoyl-CoA synthetase (also known as OSB-CoA ligase), the product of the menE gene. rsc.org This ATP-dependent reaction produces This compound (OSB-CoA) , a critical intermediate in the pathway. The formation of OSB-CoA is essential for the subsequent intramolecular cyclization reaction.
Downstream Transformations to Menaquinone
Once formed, OSB-CoA undergoes a Claisen condensation reaction, catalyzed by 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB), to form the bicyclic naphthoquinone ring structure as 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA) . rsc.org The pathway then proceeds with the hydrolysis of the CoA thioester from DHNA-CoA to yield 1,4-dihydroxy-2-naphthoate (DHNA) . This is followed by the attachment of a polyprenyl side chain to the DHNA ring by a polyprenyltransferase (MenA), forming demethylmenaquinone (B1232588) . The final step is the methylation of demethylmenaquinone by a methyltransferase (MenG) to produce the final, functional menaquinone .
Table 1: Key Enzymes and Intermediates in the Classical Menaquinone Biosynthesis Pathway
| Step | Precursor | Enzyme (Gene) | Product |
|---|---|---|---|
| 1 | Chorismate | Isochorismate synthase (MenF) | Isochorismate |
| 2 | Isochorismate | SEPHCHC synthase (MenD) | 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC) |
| 3 | SEPHCHC | SHCHC synthase (MenH) | 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) |
| 4 | SHCHC | o-Succinylbenzoate synthase (MenC) | o-Succinylbenzoate (OSB) |
| 5 | o-Succinylbenzoate (OSB) | o-Succinylbenzoyl-CoA synthetase (MenE) | This compound (OSB-CoA) |
| 6 | This compound (OSB-CoA) | 1,4-Dihydroxy-2-naphthoyl-CoA synthase (MenB) | 1,4-Dihydroxy-2-naphthoyl-CoA (DHNA-CoA) |
| 7 | 1,4-Dihydroxy-2-naphthoyl-CoA (DHNA-CoA) | DHNA-CoA thioesterase | 1,4-Dihydroxy-2-naphthoate (DHNA) |
| 8 | 1,4-Dihydroxy-2-naphthoate (DHNA) | DHNA polyprenyltransferase (MenA) | Demethylmenaquinone |
| 9 | Demethylmenaquinone | Demethylmenaquinone methyltransferase (MenG) | Menaquinone |
Variations in Bacterial Species
While the classical menaquinone pathway is widespread, several variations exist across different bacterial species.
Incomplete Pathways: Some bacteria, such as Lactiplantibacillus plantarum and Lentilactobacillus buchneri, possess incomplete menaquinone biosynthesis pathways. L. plantarum only has the genes for the last two enzymes (menA and menG), while L. buchneri has four of the required genes (menA, menB, menE, and menG). mdpi.com These organisms are unable to synthesize menaquinone de novo and rely on the uptake of pathway intermediates from their environment.
The Futalosine (B117586) Pathway: An alternative, non-homologous pathway for menaquinone biosynthesis, known as the futalosine pathway, has been discovered in a diverse range of prokaryotes, including some pathogenic bacteria like Helicobacter pylori and Campylobacter jejuni. nih.govresearchgate.net This pathway also starts from chorismate but proceeds through a different set of intermediates, including the eponymous futalosine , to produce the naphthoquinone ring. nih.govresearchgate.net Interestingly, the futalosine pathway is considered to be evolutionarily older and is found in a broader taxonomic range of organisms, including many anaerobic bacteria, compared to the classical pathway which is more prevalent in aerobic or facultatively anaerobic bacteria. nih.govnih.gov
Diversity in Menaquinone Forms: Different bacterial species synthesize menaquinones with varying lengths of the isoprenoid side chain, denoted as MK-n, where 'n' is the number of isoprene (B109036) units. For example, Bacillus subtilis primarily produces MK-7, while Escherichia coli synthesizes mainly MK-8. frontiersin.org Lactococcus cremoris is known to produce a range of menaquinone variants, from MK-3 to MK-10. frontiersin.org
Phylloquinone (Vitamin K1) Synthesis in Photosynthetic Organisms
Phylloquinone, essential for electron transport in Photosystem I of photosynthesis, is synthesized in plants, green algae, and some cyanobacteria. nih.gov The biosynthesis of its naphthoquinone ring follows a pathway that is largely parallel to the menaquinone pathway in bacteria. nih.gov
Parallel Pathways in Plants and Cyanobacteria
The synthesis of phylloquinone in both plants and cyanobacteria initiates from chorismate and proceeds through the formation of o-succinylbenzoate (OSB) and its subsequent activation to OSB-CoA . This indicates a shared evolutionary origin for this part of the pathway.
However, there are notable differences in the enzymes catalyzing certain steps, particularly the hydrolysis of DHNA-CoA. In plants, such as Arabidopsis thaliana, this reaction is carried out by two peroxisomal thioesterases that show low sequence identity to their cyanobacterial counterparts. umich.edu Phylogenetic studies suggest that the plant enzymes may have been acquired through a lateral gene transfer from a bacterium of the Lactobacillales order. umich.edu
Furthermore, the C-methyltransferases involved in the final methylation step also show divergence. In plants and cyanobacteria, the methyltransferase (a Clade 2 enzyme) is highly specific for the naphthoquinone substrate of the phylloquinone pathway. This is in contrast to some other bacteria where a more promiscuous methyltransferase (a Clade 1 enzyme) can act on intermediates of both menaquinone and ubiquinone biosynthesis. plantae.orgoup.com This specificity in photosynthetic organisms is thought to prevent the erroneous methylation of plastoquinone-9, which would inhibit photosynthesis. plantae.orgoup.com
AAE14 Gene and its Role in Phylloquinone Synthesis
The biosynthesis of phylloquinone (vitamin K1), an essential component of Photosystem I in plants, relies on a series of enzymatic reactions. nih.gov A critical step in this pathway is catalyzed by the enzyme o-succinylbenzoyl-coenzyme A (OSB-CoA) ligase, which is encoded by the AAE14 gene in Arabidopsis thaliana. nih.govnih.gov This gene, also identified by the locus tag At1g30520, has been definitively identified as the OSB-CoA ligase required for phylloquinone production. aocs.org
Research has shown that the AAE14 protein belongs to the Acyl-Activating Enzymes (AAE) superfamily. aocs.org These enzymes are characterized by their ability to activate carboxylate groups through a two-step mechanism involving an enzyme-bound carboxyl-AMP intermediate. aocs.org Specifically, AAE14 catalyzes the ATP-dependent condensation of o-succinylbenzoate (OSB) and coenzyme A (CoA) to form this compound (OSB-CoA). nih.govnih.gov This reaction is a vital intermediary step in the conversion of chorismate to phylloquinone. aocs.org
The functional importance of the AAE14 gene is underscored by genetic studies. In Arabidopsis, mutations in the AAE14 gene are seedling-lethal. nih.govnih.gov Mutant plants are unable to produce detectable levels of phylloquinone, leading to an accumulation of the substrate, OSB. nih.gov This severe phenotype highlights that phylloquinone is indispensable for photosynthesis and autotrophic growth, even when alternative carbon sources like sucrose (B13894) are provided. nih.gov The expression of a functional AAE14 transgene can fully rescue this lethal phenotype in mutant plants. nih.gov Further evidence of its function comes from complementation studies in Escherichia coli, where expressing AAE14 restored menaquinone (a related vitamin K) synthesis in a bacterial mutant lacking the homologous menE gene, which also encodes an OSB-CoA ligase. nih.govwikipedia.org
Localization studies using green fluorescent protein (GFP) tagging have demonstrated that the AAE14 protein is targeted to the chloroplasts, the site of photosynthesis and phylloquinone synthesis in plant cells. nih.gov Within the chloroplasts, the protein appears to accumulate in specific foci, suggesting it may be part of a larger complex of enzymes involved in the phylloquinone biosynthetic pathway to enable efficient channeling of intermediates. nih.gov
| AAE14 Gene Information | |
| Gene Name | AAE14 (Acyl-Activating Enzyme 14) |
| Organism | Arabidopsis thaliana |
| Locus Identifier | At1g30520 |
| Encoded Enzyme | o-succinylbenzoyl-CoA ligase (OSB-CoA ligase) nih.govnih.gov |
| Enzyme Commission (EC) Number | 6.2.1.26 wikipedia.org |
| Function | Catalyzes the formation of o-succinylbenzoyl-CoA from o-succinylbenzoate and Coenzyme A. nih.gov |
| Cellular Localization | Chloroplast nih.govnih.gov |
| Associated Pathway | Phylloquinone (Vitamin K1) Biosynthesis nih.gov |
| Mutant Phenotype | Seedling-lethal, no detectable phylloquinone, accumulation of o-succinylbenzoate (OSB). nih.govresearchgate.net |
Interconnections with Primary Metabolism
The synthesis of this compound is not an isolated process but is deeply integrated with core metabolic networks within the cell, specifically the chorismate pathway and central carbon metabolism.
Links to Chorismate Pathway
This compound is a key intermediate in the biosynthesis of naphthoquinones, such as phylloquinone and menaquinone, which are derived from the shikimate pathway. genome.jpreactome.org The shikimate pathway is a central route in plants and microorganisms that converts simple carbohydrate precursors into chorismate. researchgate.netnih.gov Chorismate serves as a critical branch-point metabolite, providing the precursor for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and a wide array of other aromatic secondary metabolites, including phylloquinone. researchgate.netnih.gov
The direct precursor to the succinylbenzoyl moiety of OSB-CoA is o-succinylbenzoate (OSB). OSB itself is formed from isochorismate, an isomer of chorismate. genome.jpresearchgate.net The conversion from isochorismate involves several enzymatic steps, including the addition of an α-ketoglutarate-derived succinyl group. researchgate.net Therefore, the synthesis of OSB-CoA is directly downstream of the shikimate pathway, linking the metabolism of this vital coenzyme A ester to the primary metabolic flux that produces aromatic compounds. This connection establishes the chorismate node as the entry point for carbon skeletons into the phylloquinone biosynthetic pathway. nih.gov
Integration with Central Carbon Metabolism
The integration of this compound synthesis with central carbon metabolism occurs at multiple levels. The very starting materials for the upstream shikimate pathway are phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4-P). nih.gov PEP is a key intermediate of the glycolysis pathway, while E4-P is derived from the pentose (B10789219) phosphate (B84403) pathway. researchgate.netnih.gov These two pathways represent the backbone of central carbon metabolism, responsible for carbohydrate breakdown and the generation of biosynthetic precursors and reducing power. biorxiv.orgfrontiersin.org
Furthermore, the formation of o-succinylbenzoate (OSB) from isochorismate requires α-ketoglutarate. researchgate.net α-Ketoglutarate is a core intermediate of the tricarboxylic acid (TCA) cycle, another fundamental component of central carbon metabolism. researchgate.net This directly links the phylloquinone pathway to the metabolic state of the cell as reflected by the TCA cycle's activity.
Enzymology of Ortho Succinylbenzoyl Coa Metabolism
Ortho-Succinylbenzoyl-CoA Synthetase (MenE / OSB-CoA Synthetase, EC 6.2.1.26)
This compound synthetase, systematically named o-succinylbenzoate—CoA ligase (AMP-forming) and classified under EC 6.2.1.26, is a crucial enzyme in the menaquinone biosynthetic pathway. nih.govexpasy.org It catalyzes the ATP-dependent condensation of o-succinylbenzoate (OSB) and coenzyme A (CoA) to produce OSB-CoA, adenosine (B11128) monophosphate (AMP), and pyrophosphate (PPi). nih.govexpasy.org This enzymatic reaction is vital for bacteria that rely on menaquinone for respiration, making MenE an attractive target for the development of novel antibiotics. nih.govnih.govnih.gov
Catalytic Mechanism and Reaction Kinetics
The catalytic activity of MenE follows a complex, multi-step mechanism involving two distinct half-reactions. nih.govresearchgate.net The enzyme belongs to the adenylate-forming enzyme (ANL) superfamily, which is characterized by a domain-alternation catalytic mechanism. nih.govresearchgate.netresearchgate.net
The first half-reaction is an ATP-dependent adenylation of the o-succinylbenzoate (OSB) substrate. nih.govnih.gov In this step, the carboxylate group of OSB attacks the α-phosphate of ATP, leading to the formation of a high-energy acyl-adenylate intermediate, OSB-AMP, and the release of pyrophosphate (PPi). nih.govresearchgate.net This reaction is dependent on the presence of a divalent metal ion, typically Mg2+. nih.gov The formation of this tightly bound OSB-AMP intermediate is a common feature of adenylate-forming enzymes. nih.govresearchgate.net The binding of ATP induces a conformational change in the enzyme, creating a specific binding site for the OSB substrate and aligning the active site residues for the nucleophilic attack. nih.govnih.gov
Following the formation of the OSB-AMP intermediate, the enzyme undergoes a significant conformational change to facilitate the second half-reaction: thioesterification. nih.govresearchgate.net In this step, the thiol group of coenzyme A (CoA) acts as a nucleophile, attacking the activated carbonyl carbon of the OSB-AMP intermediate. researchgate.netlibretexts.org This results in the formation of the final product, this compound (OSB-CoA), and the release of AMP. researchgate.net Site-directed mutagenesis studies have identified specific amino acid residues that are crucial for the thioesterification step without affecting the initial adenylation reaction. nih.gov
Kinetic studies of Bacillus anthracis OSB-CoA synthetase have classified its catalytic mechanism as an ordered Bi Uni Uni Bi ping-pong mechanism. nih.govnih.gov This designation describes the specific sequence of substrate binding and product release:
Bi: The enzyme first binds two substrates, ATP and then OSB. researchgate.netresearchgate.net
Uni: The first product, pyrophosphate (PPi), is released. researchgate.netresearchgate.net
Uni: The third substrate, CoA, binds to the enzyme-intermediate complex. researchgate.netresearchgate.net
Bi: The final two products, OSB-CoA and AMP, are released. researchgate.netresearchgate.net
This sequential mechanism involves significant conformational changes in the enzyme at different stages of the reaction. researchgate.net Interestingly, studies have shown that CoA, the last substrate to bind, can activate the first half-reaction after the initial turnover, suggesting a more complex "iso ping-pong" mechanism in some cases. nih.gov
Structural Biology and Conformational Dynamics
The catalytic cycle of MenE is intrinsically linked to substantial conformational changes, a hallmark of the ANL enzyme superfamily. These dynamics have been elucidated through structural biology, primarily X-ray crystallography.
Crystal structures of MenE from various bacterial sources, including Bacillus subtilis, have been determined in different states: ligand-free, complexed with ATP, and bound to substrate analogs. nih.govresearchgate.netnih.gov These structures reveal that MenE consists of a large N-terminal domain and a smaller, mobile C-terminal domain. nih.govresearchgate.net
The enzyme transitions between two major conformations: an "adenylation" conformation and a "thioesterification" conformation. nih.govresearchgate.net In the absence of substrates, the enzyme is in a flexible, open state. nih.gov The binding of ATP induces a significant conformational change, closing the active site to form the compact adenylation conformation. nih.govnih.gov This movement is crucial for creating the binding pocket for OSB and for catalysis. nih.gov
Following the adenylation reaction, the C-terminal domain undergoes a remarkable rotation of approximately 140 degrees to adopt the thioesterification conformation. nih.govresearchgate.net This large-scale domain alternation repositions the newly formed OSB-AMP intermediate and creates a binding site for CoA, allowing the second half-reaction to proceed. nih.govrcsb.org High-resolution crystal structures of Bacillus subtilis MenE in the thioester-forming conformation have provided detailed insights into the specific residues involved in binding the OSB-CoA analogue and have highlighted a substrate-binding mode distinct from other acyl/aryl-CoA synthetases. nih.gov
Domain Alternation Catalytic Mechanism
O-succinylbenzoyl-CoA synthetase (MenE) is a member of the adenylating enzymes (ANL) family and employs a domain alternation catalytic mechanism to facilitate its two-step reaction. researchgate.netresearchgate.net This mechanism involves significant conformational changes where the enzyme reconfigures its active site into two distinct conformations, one for each half-reaction. researchgate.nethku.hknih.gov
The first conformation is tailored for the adenylation of o-succinylbenzoate (OSB). In this state, the enzyme binds ATP and OSB, leading to the formation of an o-succinylbenzoyl-adenosine monophosphate (OSB-AMP) intermediate and the release of pyrophosphate. researchgate.netacs.org The second conformation facilitates the thioesterification step. researchgate.nethku.hknih.gov Following a substantial rotation of its C-terminal domain, by approximately 139.5° around a hinge residue (Ser-384 in Bacillus subtilis), the enzyme creates a new active site. hku.hkrcsb.orgpdbj.org This reconfigured site then binds Coenzyme A (CoA), which reacts with the OSB-AMP intermediate to produce the final product, OSB-CoA, and releases AMP. researchgate.netresearchgate.net This dynamic process of domain alternation is essential for catalysis, allowing the enzyme to accommodate different substrates and chemical transformations at distinct stages of the reaction. hku.hkacs.org
Active Site Characterization and Substrate Binding Modes
The active site of MenE undergoes significant conformational changes upon substrate binding, a process driven by an induced-fit mechanism. nih.gov The binding of ATP is a crucial first step, triggering an open-to-closed conformational change that creates a compact adenylation active site. nih.govnih.gov This ATP-enzyme interaction is responsible for forming a new binding pocket for the carboxylate substrate, OSB. nih.govnih.gov
Crystal structures of MenE in complex with substrates and inhibitors have revealed the intricacies of substrate binding. In the adenylation conformation, the active site is configured to facilitate the nucleophilic attack of the OSB carboxylate on the α-phosphate of ATP. acs.org Following the domain rotation to the thioesterification conformation, a different active site is formed, which is specifically conserved among MenE orthologues. researchgate.nethku.hknih.gov This new site positions the OSB-AMP intermediate and CoA for the subsequent thioester bond formation. researchgate.nethku.hk The binding mode in the thioesterification state is distinct from that of many other acyl/aryl-CoA synthetases, highlighting the specialized nature of the MenE active site. hku.hkrcsb.orgeurekalert.org
Role of Conserved Residues (e.g., His196, R195)
Several conserved amino acid residues within the active site of MenE are critical for its catalytic function. Mutational analyses have shed light on the specific roles of these residues.
His196 (in Bacillus subtilis MenE) is a conserved histidine residue that has been implicated in the catalytic mechanism. acs.orgnih.gov Structural studies suggest that His196 plays a significant role in the desolvation of the active site, rather than directly stabilizing the transition state of the adenylation reaction. acs.org This desolvation is important for creating a favorable environment for the chemical transformations to occur. The imidazole (B134444) ring of His196 can adopt different conformations and forms a hydrogen bond with the phosphate (B84403) group of AMP. nih.gov
R195 (in E. coli MenE) is a conserved arginine residue that is crucial for binding the OSB substrate. osti.gov The guanidinium (B1211019) group of R195 forms hydrogen bonds with the carboxylate group of OSB, anchoring it in the active site. osti.gov This interaction is vital for the proper positioning of the substrate for the adenylation reaction. osti.gov Other conserved residues, such as S222 and T277 in E. coli MenE, also contribute to the binding of the OSB carboxylate through direct or water-mediated hydrogen bonds. osti.gov
Enzyme Kinetics and Substrate Specificity Analysis
Kinetic studies of MenE from various organisms, including Bacillus anthracis, have classified its mechanism as an ordered Bi Uni Uni Bi ping-pong mechanism. nih.govnih.gov In this mechanism, the substrates bind in a specific order: ATP binds first, followed by OSB. researchgate.netresearchgate.net After the release of the first product, pyrophosphate, CoA binds, and the final products, OSB-CoA and AMP, are released. researchgate.netresearchgate.net Interestingly, CoA, the last substrate to bind, has been shown to strongly activate the first half-reaction after the initial turnover, suggesting a more complex "ordered Bi Uni Uni Bi Iso ping-pong mechanism" where CoA stabilizes a more active enzyme conformation. nih.govnih.gov
MenE exhibits a high degree of substrate specificity. Studies using analogues of OSB with alterations to the carboxylate groups have shown that the enzyme has a strong preference for its natural substrate. nih.govnih.govresearchgate.net For instance, in B. anthracis MenE, most tested OSB analogues were not active, with the exception of 4-(2-trifluoromethylphenyl)-4-oxobutyric acid, which showed a 100-fold decrease in catalytic efficiency (kcat/Km). nih.govnih.gov This indicates that both the aromatic and aliphatic carboxylate groups, as well as the linker length between them, are critical for substrate recognition and reactivity. researchgate.net
Table 1: Single Substrate Kinetic Parameters for Bacillus anthracis OSB-CoA Synthetase nih.gov
| Substrate | Km (µM) | kcat (min-1) |
| ATP | 131 ± 22 | ~155 |
| OSB | - | ~155 |
| CoA | - | ~155 |
Note: Specific Km values for OSB and CoA were not provided in the primary source under these single substrate kinetic conditions. The kcat value for the OSB-CoA release rate was determined to be 134.0 ± 12.5 min-1.
1,4-Dihydroxy-2-Naphthoyl Coenzyme A Synthase (MenB)
Following the synthesis of OSB-CoA by MenE, the next critical step in menaquinone biosynthesis is catalyzed by 1,4-dihydroxy-2-naphthoyl-CoA synthase, also known as MenB. nih.govebi.ac.uk This enzyme is a member of the crotonase superfamily and is responsible for the conversion of OSB-CoA to 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA). nih.govnih.govacs.orgnih.gov
Catalytic Conversion of this compound to DHNA-CoA
The activity of MenB can be influenced by cofactors. In some organisms, like E. coli, the enzyme's activity is dependent on the presence of bicarbonate, which acts as a cofactor. nih.govacs.org In other organisms, such as Mycobacterium tuberculosis, the enzyme is cofactor-free. researchgate.net
Mechanistic Insights into Intramolecular Claisen Condensation
The intramolecular Claisen condensation catalyzed by MenB is an unusual reaction because the electrophile is an unactivated carboxylic acid. nih.govacs.orgnih.gov The mechanism involves the formation of a carbanion at the α-carbon of the thioester, which then attacks the carbonyl carbon of the aromatic carboxylate. acs.orgnih.gov
Structural and mechanistic studies, including the use of stable substrate analogues like O-succinylbenzoyl-aminoCoA (OSB-NCoA), have provided significant insights into this process. nih.govacs.orgrcsb.org These studies support a mechanism where two conserved active site tyrosine residues, Y97 and Y258 (in E. coli MenB), play a direct role in the intramolecular transfer of a proton from the α-carbon of the substrate to the benzylic carboxylate. nih.govacs.orgrcsb.org This proton transfer facilitates both the formation of the necessary carbanion and the protonation of the electrophile, making it more susceptible to nucleophilic attack. nih.govacs.orgrcsb.org These tyrosine residues are also positioned to form a second oxyanion hole that stabilizes the tetrahedral intermediate formed during the carbon-carbon bond formation. rcsb.org
Table 2: Key Enzymes and Reactions in this compound Metabolism
| Enzyme | Abbreviation | Substrate | Product | Reaction Type |
| o-Succinylbenzoyl-CoA synthetase | MenE | o-Succinylbenzoate, ATP, CoA | o-Succinylbenzoyl-CoA, AMP, PPi | Ligation/Adenylation & Thioesterification |
| 1,4-Dihydroxy-2-naphthoyl-CoA synthase | MenB | o-Succinylbenzoyl-CoA | 1,4-Dihydroxy-2-naphthoyl-CoA | Intramolecular Claisen Condensation |
Structural Basis of Induced-Fit Mechanisms
The catalytic activity of enzymes involved in this compound (OSB-CoA) metabolism relies significantly on induced-fit mechanisms, where the binding of a substrate induces conformational changes in the enzyme's structure to form a catalytically competent active site. This is particularly evident in the enzyme o-succinylbenzoyl-CoA synthetase (MenE) and 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB).
In Bacillus subtilis MenE, an essential enzyme in menaquinone (vitamin K2) biosynthesis, the binding of ATP triggers a significant conformational change. nih.gov This interaction involves the phosphate-binding loop (P-loop) tightly gripping the ATP triphosphate moiety, leading to an open-to-closed conformational shift that assembles a compact adenylation active site. nih.gov This ATP-induced change is crucial as it creates a new binding site for the o-succinylbenzoate (OSB) substrate, allowing for the correct alignment of both substrates for the nucleophilic substitution reaction. nih.gov
Similarly, the enzyme MenB, which catalyzes the conversion of OSB-CoA to 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA), also employs an induced-fit mechanism. plos.org Structural studies of MenB from Escherichia coli and Synechocystis sp. PCC6803 have revealed that the binding of a substrate or product analog induces significant conformational changes. plos.org These changes include the ordering of a disordered active-site loop into a β-hairpin and a substantial reorientation of a C-terminal helix. plos.org These rearranged structural elements then form a new interface, strengthening the binding of the CoA moiety of the ligand. plos.org The evolution of such induced-fit mechanisms is thought to be a pivotal event, allowing enzymes to utilize substrate binding energy to drive the necessary conformational changes for catalysis. acs.org
The structural basis for these induced-fit mechanisms lies in the flexibility of specific protein domains and loops. The energy from the initial binding interactions between the enzyme and the substrate is used to overcome the thermodynamic barrier of the conformational change, leading to a more stable and catalytically active enzyme-substrate complex. acs.org
Role of Active Site Loops and Conformational Changes
Active site loops play a dynamic and critical role in the catalytic cycle of enzymes metabolizing OSB-CoA, primarily through significant conformational changes upon substrate binding.
In MenE, the catalytic cycle involves two distinct half-reactions: an adenylation step and a thioesterification step, which occur in two different active conformations facilitated by domain alternation. nih.gov The binding of ATP induces an open-to-closed conformational change, which is a conserved feature among adenylating enzymes. nih.gov This initial change, driven by the interaction with the P-loop, is essential for creating the binding pocket for the OSB substrate. nih.gov Following the adenylation half-reaction, a large-scale domain rotation of approximately 139.5° occurs, reconfiguring the active site for the subsequent thioesterification half-reaction where Coenzyme A is ligated to the activated OSB. researchgate.net This domain rotation involves the C-terminal domain pivoting around a hinge region, highlighting the dramatic structural rearrangements necessary for catalysis. nih.govresearchgate.net
Other Associated Enzymes and Metabolic Branch Points
This compound is a key intermediate in the biosynthesis of menaquinone (Vitamin K2), a vital electron carrier in the respiratory chain of many bacteria. mdpi.comrsc.org The metabolic pathway leading to menaquinone involves a series of enzymes encoded by the men genes (MenA-H). mdpi.comresearchgate.net
The formation of OSB-CoA is catalyzed by o-succinylbenzoate-CoA ligase (also known as o-succinylbenzoyl-CoA synthetase or MenE). wikipedia.org This enzyme catalyzes the ATP-dependent ligation of coenzyme A to o-succinylbenzoate (OSB). ebi.ac.ukqmul.ac.uk
Following its synthesis, OSB-CoA is converted to 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA) by 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB). plos.orgrsc.org This reaction is an intramolecular Claisen condensation. plos.org
The menaquinone biosynthesis pathway represents a significant metabolic branch point originating from the shikimate pathway. rsc.orgbioone.org The shikimate pathway produces chorismate, which is a precursor for aromatic amino acids and also the starting point for menaquinone synthesis. researchgate.netbioone.orgIsochorismate synthase (MenF) and 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate synthase (MenD) catalyze the initial steps, converting chorismate to OSB. rsc.orgresearchgate.net
The pathway continues from DHNA-CoA with several more enzymatic steps to yield the final menaquinone molecule. These enzymes include 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA), which attaches the isoprenoid side chain. rsc.orgresearchgate.net
The menaquinone pathway is essential for bacteria that utilize it for anaerobic respiration, and because it is absent in humans, its enzymes are considered potential targets for the development of new antibiotics. mdpi.com It is important to note that some bacteria utilize an alternative pathway for menaquinone biosynthesis, known as the futalosine (B117586) pathway, which does not involve OSB-CoA. oup.com
Metabolic regulation often occurs at branch points. The pyruvate (B1213749) branch point, for instance, directs carbon flow towards either fermentation or the TCA cycle, and its regulation can involve co-substrate availability, such as NADH. biorxiv.orgbiorxiv.org Similarly, the chorismate branch point is a critical regulatory node, directing metabolites towards the synthesis of various essential aromatic compounds. bioone.orgnih.gov
Biological Significance and Physiological Roles
Essentiality in Bacterial Growth and Survival
The menaquinone biosynthetic pathway, and by extension OSB-CoA, is essential for the viability of numerous bacteria, including pathogenic species. This has made the enzymes involved in this pathway, such as MenE, attractive targets for the development of novel antibiotics. nih.govnih.gov
Menaquinone, the end product of the pathway involving OSB-CoA, is a vital component of the electron transport chain in many bacteria, particularly under anaerobic conditions. wikipedia.orgcore.ac.uk It functions as an electron transporter, accepting electrons from various donors and transferring them to terminal acceptors, a process that is fundamental for cellular respiration. wikipedia.orgfrontiersin.orgnumberanalytics.com In Mycobacterium tuberculosis, menaquinone is the sole quinone utilized in its electron transport chain, highlighting the critical nature of the OSB-CoA pathway for this pathogen. amanote.comnih.gov
The movement of electrons through the electron transport chain, facilitated by menaquinone, is coupled to the generation of a proton motive force across the cell membrane. numberanalytics.com This electrochemical gradient is then harnessed by ATP synthase to produce ATP, the primary energy currency of the cell. nih.govnumberanalytics.com Therefore, by participating in the synthesis of menaquinone, OSB-CoA indirectly contributes to the generation of ATP, which is essential for powering various cellular processes and ensuring bacterial survival. nih.govbiorxiv.org
Distribution and Conservation Across Organisms
The pathway involving OSB-CoA is not limited to a single bacterial species but is found across a diverse range of prokaryotic and even some eukaryotic organisms.
Escherichia coli : In E. coli, the menE gene encodes for o-succinylbenzoate-CoA ligase, which catalyzes the formation of OSB-CoA as the fifth step in menaquinone synthesis. wikipedia.org This pathway is crucial for the bacterium's ability to perform anaerobic respiration. wikipedia.org If the subsequent step catalyzed by MenB is blocked, OSB-CoA can accumulate. researchgate.net
Bacillus anthracis : The causative agent of anthrax, Bacillus anthracis, also relies on the menaquinone pathway for its survival. nih.gov The enzyme OSB-CoA synthetase (MenE) in B. anthracis has been extensively studied as a potential drug target. nih.govnih.gov
Staphylococcus aureus : This versatile and often pathogenic bacterium utilizes the OSB-CoA pathway for menaquinone biosynthesis. wikipedia.orgscispace.com The crystal structure of the o-succinylbenzoate-CoA ligase from S. aureus has been determined, providing insights into its function. wikipedia.org S. aureus is a significant cause of infections, and the essentiality of this pathway makes it a target for antibacterial strategies. nih.govnih.gov
Mycobacterium tuberculosis : As mentioned previously, M. tuberculosis is critically dependent on menaquinone for its electron transport chain and ATP synthesis. amanote.comnih.gov The enzyme MenE, which produces OSB-CoA, is considered a key target for developing new anti-tuberculosis drugs. nih.govnih.gov
Arabidopsis thaliana : The plant Arabidopsis thaliana possesses a similar pathway for the synthesis of phylloquinone (vitamin K1), which is essential for photosynthesis. bioone.org The gene AAE14 in Arabidopsis encodes an o-succinylbenzoyl-CoA ligase that is crucial for this process. bioone.orgoup.com This enzyme is located in the chloroplasts. gifu-u.ac.jp
Synechocystis sp. : This cyanobacterium, a photosynthetic prokaryote, also contains a pathway for phylloquinone biosynthesis that involves an o-succinylbenzoate-CoA ligase. wikipedia.orguniprot.org This highlights the ancient origins and conserved nature of this metabolic route.
Functional Divergence and Orthologs
While the core function of the pathway involving OSB-CoA is conserved, there is evidence of functional divergence and the existence of orthologs across different species. Orthologs are genes in different species that evolved from a common ancestral gene and often retain the same function. nih.gov
The enzymes in the menaquinone/phylloquinone biosynthetic pathway, including the o-succinylbenzoyl-CoA ligase (MenE), belong to a larger superfamily of enzymes. osti.govacs.org This allows for variations in substrate specificity and catalytic mechanisms. For instance, while bacteria primarily synthesize menaquinone (vitamin K2), plants and cyanobacteria produce phylloquinone (vitamin K1). wikipedia.org
The study of orthologs of MenE and other enzymes in this pathway across different organisms provides valuable insights into their evolutionary relationships and functional adaptations. orthodb.orgresearchgate.netnih.govfrontiersin.org For example, comparing the MenE enzymes from different pathogenic bacteria can aid in the design of broad-spectrum antibiotics. scispace.comacs.org Furthermore, the presence of orthologs in non-pathogenic organisms and even eukaryotes underscores the fundamental importance of this biochemical pathway in the broader context of cellular life. oup.comoup.com
Molecular Genetics and Regulation of Ortho Succinylbenzoyl Coa Metabolism
Identification and Characterization of Genes (e.g., menE, menB, AAE14)
The synthesis and subsequent conversion of OSB-CoA are catalyzed by enzymes encoded by a specific set of genes, primarily within the men (menaquinone) gene family.
menE : The gene menE encodes the enzyme o-succinylbenzoate-CoA ligase (also known as OSB-CoA synthetase). This enzyme is responsible for the ATP-dependent ligation of coenzyme A to o-succinylbenzoate (OSB), forming OSB-CoA. rsc.orgwikipedia.orgebi.ac.uk In Escherichia coli, menE is part of a gene cluster located at approximately 48.5 minutes on the chromosome, which also includes other men genes. nih.govnih.gov The MenE enzyme in E. coli has been purified and characterized as a homotetramer with subunits of approximately 49,000 Daltons. nih.gov The kinetic properties of MenE have been studied, revealing specific affinities for its substrates OSB, ATP, and CoA. nih.gov
menB : Following its synthesis, OSB-CoA is cyclized to form 1,4-dihydroxy-2-naphthoic acid (DHNA). This intramolecular Claisen condensation reaction is catalyzed by 1,4-dihydroxy-2-naphthoyl-CoA synthase, the product of the menB gene. rsc.orgnih.govnih.govnih.gov In E. coli, menB is also located within the major men gene cluster. nih.govnih.gov The gene contains a single open reading frame of 285 codons. nih.govnih.gov The product of MenB was identified as 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA) in Mycobacterium tuberculosis, suggesting the enzyme produces a CoA ester which is subsequently hydrolyzed. nih.gov
AAE14 : Homologs of the menaquinone biosynthesis pathway genes are found in other organisms, including plants. In Arabidopsis thaliana, the gene AAE14 is noted to be part of a similar pathway, 1,4-dihydroxy-2-naphthoate biosynthesis II. rsc.org This suggests a conserved evolutionary origin for this metabolic route.
| Gene | Encoded Enzyme | Function in OSB-CoA Metabolism | Organism Example |
| menE | o-succinylbenzoate-CoA ligase | Synthesizes OSB-CoA from OSB, ATP, and CoA | Escherichia coli, Mycobacterium tuberculosis wikipedia.orguniprot.orguniprot.org |
| menB | 1,4-dihydroxy-2-naphthoyl-CoA synthase | Converts OSB-CoA to DHNA-CoA | Escherichia coli, Mycobacterium tuberculosis nih.govrcsb.org |
| AAE14 | 2-succinylbenzoate--CoA ligase | Similar function to MenE in plants | Arabidopsis thaliana rsc.org |
Transcriptional and Translational Regulation of Enzyme Expression
The expression of genes involved in OSB-CoA metabolism is tightly controlled to meet the cell's demand for menaquinone, which varies with environmental conditions, particularly oxygen availability. In many bacteria, menaquinone is the primary quinone used during anaerobic respiration, and its synthesis is upregulated in the absence of oxygen. nih.gov
In E. coli, five of the men genes (menB, C, D, E, F) are organized in a cluster, suggesting coordinated regulation, potentially as an operon. nih.govnih.gov Studies of the menB gene in E. coli have identified a consensus sequence for a sigma 70 promoter and a ribosomal binding site preceding the open reading frame, indicating canonical transcriptional and translational initiation signals. nih.govnih.govresearchgate.net Further research on the related menA gene identified a potential stem-loop structure that could act as a transcriptional terminator. nih.gov The regulation of the quinone pool composition in E. coli is known to be affected by oxygen availability, with evidence pointing towards post-transcriptional regulation mechanisms, although the specifics are not fully understood. nih.gov
Post-Translational Modifications and Enzyme Activity Modulation
Post-translational modifications (PTMs) are crucial for regulating protein function by altering their structure, activity, stability, or localization. nih.govupf.edunih.govthermofisher.comyoutube.comyoutube.com While specific PTMs for MenE and MenB are not extensively documented, the activity of these enzymes is known to be modulated by other factors.
The catalytic activity of o-succinylbenzoate-CoA ligase (MenE) is significantly influenced by the presence of divalent cations. The enzyme's activity can be increased up to six-fold by magnesium ions (Mg²⁺). wikipedia.org Other ions such as cobalt (Co²⁺) and manganese (Mn²⁺) also enhance activity, though to a lesser extent. wikipedia.org Conversely, ions like iron (Fe²⁺) and mercury (Hg²⁺) act as inhibitors. wikipedia.org Site-directed mutagenesis studies of MenE have identified a critical histidine residue within the ATP-binding region that is essential for its catalytic function, highlighting the importance of specific amino acids for enzyme activity. nih.gov
Protein-Protein Interactions and Enzyme Complex Formation
The quaternary structure of enzymes is a form of protein-protein interaction that is often essential for their function.
MenE : The native MenE enzyme from E. coli is believed to exist as a homotetramer, meaning it is a complex formed from four identical protein subunits. nih.gov
MenB : The crystal structure of MenB from Mycobacterium tuberculosis reveals that it folds into a hexamer composed of two trimers, a structure common to the crotonase superfamily of enzymes to which it belongs. rcsb.org A distinctive feature of the MenB structure is that the C-terminus of each subunit crosses the interface between the trimers, contributing to the active site of the opposing trimer. rcsb.org
In the menaquinone biosynthesis pathway, the enzymes leading up to the prenylation step, including MenE and MenB, are generally soluble. nih.govasm.orgresearchgate.net In contrast, enzymes in the related ubiquinone biosynthesis pathway are mostly membrane-bound. nih.govasm.orgresearchgate.net While there is evidence for genetic interaction between some proteins in ubiquinone synthesis, there is currently no strong evidence to suggest the formation of a stable, multi-enzyme complex involving both MenE and MenB for OSB-CoA metabolism.
Genetic Perturbation Studies (e.g., Gene Knockouts, Overexpression)
Altering the expression of genes through knockouts or overexpression is a powerful tool for understanding their physiological role.
Gene Knockouts : Studies involving the genetic deletion of men genes have confirmed their essentiality for menaquinone synthesis and normal growth under specific conditions. In the green alga Chlamydomonas reinhardtii, mutants deficient in MENB and MENE were isolated. nih.gov These mutants exhibited slow growth in low light and were highly sensitive to high light conditions. nih.gov This phenotype is linked to a significant decrease in Photosystem I (PSI) activity, demonstrating the critical role of the menaquinone precursor, phylloquinone, in photosynthesis. nih.gov
Complementation and Overexpression : The function of these genes has been verified through complementation studies. Mutants of menB in E. coli could be functionally rescued by introducing a plasmid carrying the wild-type menB gene. nih.govnih.gov However, it was noted that placing the menB gene on a multicopy plasmid did not lead to the expected high levels of enzymatic activity, suggesting potential regulatory limits on its expression or activity. nih.govnih.gov
Advanced Research Methodologies in Ortho Succinylbenzoyl Coa Studies
Structural Biology Techniques
Understanding the three-dimensional architecture of the enzymes that interact with OSB-CoA is fundamental to deciphering their mechanisms and for structure-based drug design.
X-ray Crystallography
X-ray crystallography is a primary technique for determining the atomic-resolution structure of proteins. wikipedia.orglibretexts.org It involves crystallizing a protein of interest and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate a three-dimensional model of the electron density, revealing the positions of individual atoms. wikipedia.orgbiologiachile.cl
In the context of the menaquinone pathway, X-ray crystallography has provided profound insights into the enzymes that produce and consume OSB-CoA, namely o-succinylbenzoate-CoA synthetase (MenE) and 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB).
Key Research Findings:
MenB (1,4-dihydroxy-2-naphthoyl-CoA synthase): The crystal structure of MenB from Mycobacterium tuberculosis revealed that it belongs to the crotonase superfamily and functions as a hexamer. nih.govamanote.comrsc.org The active site contains a deep pocket lined with conserved residues essential for catalysis. nih.govamanote.com Obtaining a crystal structure of MenB with its natural substrate, OSB-CoA, proved difficult due to the substrate's instability. rsc.org To overcome this, researchers crystallized Escherichia coli MenB with a stable substrate analog, o-succinylbenzoyl-aminoCoA (OSB-NCoA), providing a snapshot of the enzyme-substrate complex poised for the intramolecular Claisen condensation reaction. acs.org
MenE (o-succinylbenzoyl-CoA synthetase): MenE is an adenylate-forming enzyme that catalyzes the ATP-dependent ligation of CoA to o-succinylbenzoate (OSB). nih.govacs.org Crystal structures of MenE from Bacillus subtilis and other bacteria, both in ligand-free forms and in complex with nucleotides like ATP, have been determined. nih.govnih.govnih.gov These structures show that ATP binding induces a significant conformational change, creating a compact active site for the adenylation reaction. nih.govnih.gov Further structures of MenE mutants complexed with an OSB-CoA analog have captured the enzyme in its subsequent thioester-forming conformation, revealing a large rotation of its C-terminal domain. nih.govresearchgate.net
MenD (2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexadiene-1-carboxylate synthase): The structure of MenD from E. coli and Bacillus subtilis shows a three-domain architecture typical of thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes. nih.govnih.gov The active site is formed at the interface of two subunits, highlighting the importance of the enzyme's quaternary structure for its function. nih.govnih.gov
| Enzyme | Organism | PDB Code | Resolution (Å) | Key Structural Insights |
| MenB | Mycobacterium tuberculosis | 1Q51 | 1.8 | Revealed the hexameric structure and active site architecture, identifying it as a member of the crotonase superfamily. nih.govamanote.com |
| MenB | Escherichia coli | Not specified | 2.0 | Structure with a stable substrate analog (OSB-NCoA) revealed the enzyme-substrate complex poised for catalysis. acs.org |
| MenD | Escherichia coli | Not specified | Medium | Showed a three-domain structure typical of ThDP-dependent enzymes and a dimer-of-dimers association. nih.gov |
| MenE | Bacillus subtilis | Not specified | 1.76 - 1.90 | High-resolution structures captured the thioester-forming conformation, revealing a 139.5° domain rotation. nih.govresearchgate.net |
| MenE | E. coli (R195K mutant) | 5C5H | 2.4 | Co-crystallized with an inhibitor (OSB-AMS), confirming the binding mode of acyl-sulfonyladenosine analogs. osti.gov |
| MenE | E. coli | 6NJ0 | 1.8 | Co-crystal structure with a novel non-acyl sulfamate (B1201201) inhibitor guided further structure-based drug design. acs.org |
Spectroscopic and Biophysical Approaches
Spectroscopic techniques are vital for monitoring enzyme activity and studying the properties of molecules like OSB-CoA and its precursors in solution.
UV-Vis Spectrometry for Activity Assays
UV-Visible (UV-Vis) spectrophotometry is a workhorse technique in biochemistry for monitoring enzymatic reactions. Since OSB-CoA itself does not have a unique and strong absorbance signature to easily track its formation, its production by MenE is typically monitored using coupled enzyme assays.
Key Research Findings:
Coupled Assay with DHNA-CoA Synthase: The activity of OSB-CoA synthetase (MenE) can be measured by coupling the formation of its product, OSB-CoA, to the subsequent reaction catalyzed by 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB). nih.gov In this assay, MenB converts the OSB-CoA into 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA). The formation of DHNA-CoA can be monitored by the increase in absorbance at 392 nm, as it has a known molar extinction coefficient (ε = 4,000 M⁻¹ cm⁻¹). nih.gov
Pyrophosphate Detection Assay: The MenE reaction produces pyrophosphate (PPi) as a byproduct along with AMP. An alternative assay couples the release of PPi to the reactions of inorganic pyrophosphatase (IPP) and purine (B94841) nucleoside phosphorylase (PNP), which leads to a measurable increase in absorbance at 360 nm. nih.gov This method allows for the determination of enzyme activity by tracking a different product of the reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, and chemical environment of molecules in solution. libretexts.org
Key Research Findings:
Metabolite Identification and Quantitation: While not yet used to analyze OSB-CoA directly in complex mixtures, a proton (¹H) NMR spectroscopy method has been developed for the simultaneous identification and quantitation of the related molecules coenzyme A (CoA) and acetyl-CoA in tissue extracts. uw.edunih.gov This approach can distinguish between the different forms of CoA and also identified the presence of an endogenous disulfide metabolite, coenzyme A glutathione (B108866) disulfide (CoA-S-S-G), for the first time by NMR. uw.edunih.gov
Probing Molecular Structure: The ability of NMR to provide absolute concentrations of CoA and acetyl-CoA, along with other key metabolites like ATP and NAD+, from a single 1D spectrum demonstrates its potential as a powerful tool for investigating the metabolism of CoA derivatives, including OSB-CoA, within cellular systems. uw.edunih.gov
Enzymatic Assays and Kinetic Analysis
Enzymatic assays are essential for determining the catalytic efficiency and mechanism of the enzymes involved in OSB-CoA metabolism. Steady-state and pre-steady-state kinetic analyses provide crucial parameters like the Michaelis constant (Km) and the catalytic rate (kcat).
Key Research Findings:
Kinetic Mechanism of MenE: Detailed kinetic studies on OSB-CoA synthetase (MenE) from Bacillus anthracis have classified its reaction as following an ordered Bi Uni Uni Bi ping-pong mechanism. nih.govnih.gov In this mechanism, the enzyme sequentially binds ATP and then o-succinylbenzoate (OSB), releases pyrophosphate, binds CoA, and finally releases the products OSB-CoA and AMP. researchgate.net
Kinetic Parameters: The Km values for the substrates of MenE have been determined for several organisms. For the E. coli enzyme, the Km values for OSB, ATP, and CoA were found to be 16 µM, 73.5 µM, and 360 µM, respectively. nih.gov The B. anthracis enzyme showed comparable kinetic parameters. nih.gov These values are critical for understanding substrate affinity and for comparing the efficacy of potential inhibitors.
Kinetic Mechanism of MenD: The MenD-catalyzed reaction has been shown to follow a Ping Pong bi bi kinetic mechanism. usask.ca
| Organism | Substrate | Km (µM) | kcat (min⁻¹) |
| Escherichia coli | o-Succinylbenzoate (OSB) | 16 | Not specified |
| ATP | 73.5 | Not specified | |
| Coenzyme A (CoA) | 360 | Not specified | |
| Bacillus anthracis | o-Succinylbenzoate (OSB) | ~1.3 - 2.8 | ~155 |
| ATP | ~2.7 - 7.5 | ~155 | |
| Coenzyme A (CoA) | ~200 - 360 | ~155 |
Coupled Assays
Coupled assays are invaluable tools in the study of enzymes like those involved in the ortho-succinylbenzoyl-CoA (OSB-CoA) pathway, particularly when the direct product of the reaction is difficult to detect. In this method, the product of the primary enzymatic reaction serves as the substrate for a second, or "coupling," enzyme. This secondary reaction is designed to produce a readily measurable signal, such as a change in absorbance or fluorescence.
A prime example of this technique is seen in the assay for 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA) synthase (MenB), the enzyme that converts OSB-CoA to DHNA-CoA. plos.org Because the substrate, OSB-CoA, is unstable, it is often generated in situ. plos.orgnih.gov This is achieved by coupling the MenB reaction with the preceding enzymes in the menaquinone biosynthetic pathway, specifically SHCHC synthase (MenC) and OSB-CoA synthetase (MenE). plos.org The reaction mixture contains the initial substrates, such as 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC), ATP, and Coenzyme A (CoA). plos.org MenC and MenE then produce OSB-CoA, which is immediately acted upon by MenB to form DHNA-CoA. plos.org The activity of MenB can then be determined by monitoring the formation of DHNA-CoA or the consumption of the initial substrates. plos.org
However, a notable challenge with this coupled assay has been observed. When highly purified MenE and MenB enzymes are used, the expected formation of DHNA is not always detected. nih.gov This suggests that crude cell-free extracts may contain additional factors necessary for the efficient coupling of these enzymatic reactions. nih.gov
Pre-Steady-State and Steady-State Kinetics
The study of enzyme kinetics, which examines the rates of enzyme-catalyzed reactions, is crucial for understanding the mechanism of action of enzymes that utilize or produce this compound. Kinetic analyses are typically divided into two phases: pre-steady-state and steady-state.
Pre-steady-state kinetics focuses on the initial moments of the enzymatic reaction, before the concentration of the enzyme-substrate complex reaches a constant level. notesforbiology.com This phase provides insights into the individual steps of the reaction mechanism, such as substrate binding and the formation of transient intermediates. notesforbiology.com Techniques like rapid mixing and stopped-flow are employed to observe these rapid initial events. notesforbiology.com For instance, pre-steady-state kinetic studies of Bacillus anthracis OSB-CoA synthetase were conducted using a phosphate (B84403) detection assay to monitor the initial burst of product formation. nih.gov
Steady-state kinetics , on the other hand, analyzes the reaction rate when the concentration of the enzyme-substrate intermediate is relatively constant over time. lsuhsc.edu This is the phase described by the well-known Michaelis-Menten equation, which relates the initial velocity of the reaction to the substrate concentration. notesforbiology.comlsuhsc.edu Steady-state kinetic studies have been instrumental in characterizing OSB-CoA synthetase from various organisms. nih.govnih.gov These studies involve measuring the initial reaction velocity at different concentrations of the substrates (o-succinylbenzoate, ATP, and CoA) to determine key kinetic parameters. nih.govnih.gov
Through a combination of pre-steady-state and steady-state kinetic analyses, researchers have elucidated the complex kinetic mechanism of B. anthracis OSB-CoA synthetase. nih.govnih.gov These studies revealed that the enzyme follows an ordered Bi Uni Uni Bi ping-pong mechanism, where CoA is the last substrate to bind and its binding strongly activates the first half-reaction. nih.govnih.gov This detailed understanding of the kinetic mechanism is fundamental for the design of specific enzyme inhibitors. nih.govnih.gov
| Enzyme | Organism | Substrate | K_m (µM) | k_cat (min⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| OSB-CoA Synthetase | Escherichia coli | o-Succinylbenzoate | 16 | - | - |
| OSB-CoA Synthetase | Escherichia coli | ATP | 73.5 | - | - |
| OSB-CoA Synthetase | Escherichia coli | CoA | 360 | - | - |
| OSB-CoA Synthetase | Bacillus anthracis | o-Succinylbenzoate | - | 134.0 ± 12.5 | - |
| OSB Synthase | - | SHCHC | - | 19 ± 1 s⁻¹ | 1.6 ± 0.3 x 10⁶ |
Molecular Biology Techniques
Site-Directed Mutagenesis
Site-directed mutagenesis is a powerful molecular biology technique that allows for the specific alteration of amino acids within a protein. This method is crucial for investigating the roles of individual amino acid residues in the structure, function, and catalytic mechanism of enzymes involved in the this compound (OSB-CoA) pathway.
For example, site-directed mutagenesis has been employed to identify essential residues in OSB-CoA synthetase (MenE). nih.gov In one study, a conserved arginine residue (R195 in E. coli MenE) was replaced with lysine (B10760008) or glutamine. osti.gov The resulting mutant enzymes showed significantly reduced or no activity, highlighting the critical role of this residue in the formation of OSB-CoA. osti.gov Similarly, an essential histidine residue (His341) in the ATP-binding region of MenE was identified as necessary for catalytic activity through chemical inactivation and site-directed mutagenesis studies. nih.govresearchgate.net
This technique has also been applied to other enzymes in the menaquinone biosynthetic pathway. For instance, in MenB, the enzyme that utilizes OSB-CoA, site-directed mutagenesis helped to elucidate the induced-fit mechanism of catalysis. plos.org By mutating key residues, researchers can probe their involvement in substrate binding, the stabilization of reaction intermediates, and the conformational changes that occur during the catalytic cycle. plos.org
The insights gained from site-directed mutagenesis are fundamental for understanding the intricate details of enzyme function and can guide the rational design of inhibitors that target these crucial enzymes. osti.govacs.org
Gene Cloning and Expression
Gene cloning and expression are fundamental techniques in molecular biology that are essential for the production and purification of enzymes involved in the this compound (OSB-CoA) pathway. These methods allow researchers to obtain large quantities of a specific enzyme for detailed biochemical and structural characterization.
The process typically begins with the identification and isolation of the gene encoding the target enzyme, such as the menE gene for OSB-CoA synthetase. nih.gov This gene can be amplified from the genomic DNA of the source organism using the polymerase chain reaction (PCR). nih.gov The amplified gene is then inserted into a suitable expression vector, which is a circular piece of DNA (a plasmid) that contains the necessary elements for gene expression. sigmaaldrich.com
This recombinant plasmid is then introduced into a host organism, commonly a bacterium like Escherichia coli, which can be easily grown in large cultures. sigmaaldrich.com The host organism is induced to express the cloned gene, leading to the overproduction of the target enzyme. nih.gov The enzyme can then be purified to homogeneity from the host cells using various chromatographic techniques. nih.gov
The ability to clone and express genes has been pivotal in the study of the menaquinone biosynthetic pathway. For example, the menE gene from Bacillus anthracis and Escherichia coli, as well as the menB gene, have been successfully cloned and expressed, enabling detailed kinetic and structural studies of the encoded enzymes. nih.govnih.govresearchgate.net
Analytical Chemistry Techniques for CoA Derivatives
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of various compounds, including Coenzyme A (CoA) and its derivatives like this compound (OSB-CoA). nih.govnih.gov This method is particularly valuable for analyzing complex biological samples. nih.govnih.gov
In HPLC, a liquid sample is injected into a column packed with a solid adsorbent material (the stationary phase). iris-biotech.de A pressurized liquid (the mobile phase) is then pumped through the column. iris-biotech.de The different components in the sample interact differently with the stationary phase, causing them to travel through the column at different rates and thus be separated. iris-biotech.de
For the analysis of CoA derivatives, reverse-phase HPLC is commonly used. nih.gov In this mode, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture. nih.goviris-biotech.de The separation is based on the hydrophobicity of the analytes. The separated compounds are then detected as they exit the column, typically by monitoring their absorbance at a specific wavelength, such as 254 nm or 259 nm for the adenine (B156593) base in CoA. nih.govnih.gov
HPLC methods have been developed for the simultaneous determination of various short-chain acyl-CoA derivatives in biological tissues. nih.gov These methods allow for the quantification of compounds like acetyl-CoA, succinyl-CoA, and free CoA. nih.govresearchgate.net The sensitivity of HPLC can be enhanced by coupling it with other detection techniques, such as mass spectrometry (LC-MS), which provides greater specificity and allows for the analysis of very low concentrations of these molecules. researchgate.netnih.gov
| Compound | Stationary Phase | Mobile Phase | Detection |
| CoA and short-chain acyl-CoA derivatives | Reverse-phase Spherisorb ODS II, 5-microns C18 | (a) 220 mM Potassium phosphate, 0.05% (v/v) thiodiglycol, pH 4.0; (b) 98% methanol, 2% (v/v) chloroform | UV at 254 nm |
| CoA and acetyl-CoA | - | - | UV at 259 nm |
| Succinyl-CoA | Whatman EQC C-18 5-m reverse-phase | Gradient of acetonitrile (B52724) in 0.1 mol/l KH₂PO₄, pH 5 | - |
Mass Spectrometry (MS) and LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of acyl-CoA species, including o-succinylbenzoyl-CoA, due to its exceptional sensitivity and specificity. mdpi.comcreative-proteomics.com This method allows for the separation, identification, and quantification of low-abundance intermediates from complex biological matrices. creative-proteomics.comnih.gov
The general workflow involves separating o-succinylbenzoyl-CoA from other metabolites using liquid chromatography, typically with a reverse-phase column, before its introduction into the mass spectrometer. researchgate.net In the spectrometer, the molecule is ionized, and its mass-to-charge ratio is measured. For enhanced specificity, tandem mass spectrometry (MS/MS) is employed. A specific precursor ion corresponding to o-succinylbenzoyl-CoA is selected and fragmented, and the resulting product ions are detected. Coenzyme A esters share a common fragmentation pattern, frequently losing the 3'-phosphate-adenosine-5'-diphosphate (B75964) moiety, which results in a characteristic neutral loss that aids in their identification. researchgate.net
Quantitative analysis is often performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored. This highly specific approach was utilized in studies of Staphylococcus aureus to measure the downstream effects on menaquinone levels when o-succinylbenzoyl-CoA synthesis was inhibited, demonstrating the technique's power in pathway analysis. osti.gov Despite its power, a significant challenge in the analysis of CoA esters is their inherent instability. nih.gov Researchers have developed optimized sample preparation workflows, such as using glass instead of plastic vials and including specific additives, to improve the stability and ensure accurate quantification. nih.gov
Table 1: Typical Parameters for LC-MS/MS Analysis of Acyl-CoAs
| Parameter | Description | Common Implementation | Reference |
|---|---|---|---|
| Chromatography | Separation of analytes prior to MS analysis. | Reverse-phase C18 column with a water/acetonitrile gradient. | researchgate.net |
| Ionization Mode | Method for generating ions from analyte molecules. | Positive Electrospray Ionization (ESI+). | researchgate.net |
| MS Analysis Mode | Technique for scanning and detecting ions. | Multiple Reaction Monitoring (MRM) for quantification. | osti.gov |
| Key Fragmentation | Characteristic cleavage pattern for identification. | Loss of the adenosine (B11128) diphosphate ribose phosphate moiety ([M - 507 + H]⁺). | researchgate.net |
| Sample Preparation | Extraction and stabilization of analytes from biological samples. | Deproteinization with agents like 5-sulfosalicylic acid (SSA) or acetonitrile/methanol mixtures. | mdpi.comnih.gov |
Isotope Dilution Mass Spectrometry (IDMS)
For the most accurate and precise quantification, Isotope Dilution Mass Spectrometry (IDMS) is the preferred method. creative-proteomics.comepa.gov IDMS is considered the gold standard because it corrects for variations in sample extraction efficiency and matrix effects during ionization. escholarship.org The principle of IDMS involves adding a known quantity of a stable isotope-labeled version of the target analyte—in this case, isotopically labeled o-succinylbenzoyl-CoA—to a sample at the earliest stage of preparation. epa.gov This labeled compound serves as an ideal internal standard, as it is chemically identical to the endogenous analyte and behaves similarly throughout the entire analytical process.
The generation of these crucial internal standards can be achieved through methods like Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC). nih.gov This approach involves culturing cells in a medium where an essential precursor is replaced with its heavy-isotope-labeled version. For CoA esters, cells are grown with [¹³C₃,¹⁵N]-pantothenate (Vitamin B5), the biosynthetic precursor to the coenzyme A moiety. nih.gov Because mammalian and insect cells cannot synthesize pantothenate de novo, they incorporate the labeled precursor, leading to the efficient production of a full suite of labeled acyl-CoA standards, including labeled succinyl-CoA. escholarship.orgnih.gov By measuring the ratio of the natural, unlabeled o-succinylbenzoyl-CoA to the known amount of the added labeled standard, a highly accurate concentration can be determined. escholarship.org
In vitro Pathway Reconstitution
In vitro pathway reconstitution is a powerful "bottom-up" research strategy used to validate gene function and study complex biochemical systems outside of a living organism. This approach involves assembling purified enzymes to recreate a specific metabolic pathway in a controlled test-tube environment. For o-succinylbenzoyl-CoA, this methodology has been pivotal in confirming its role within the menaquinone biosynthetic pathway.
A clear example of this is the work done in Lactococcus lactis, a bacterium that was genetically engineered to study menaquinone production. nih.gov Researchers demonstrated that by deleting the menE gene, which encodes the o-succinylbenzoyl-CoA synthetase enzyme, the bacterium was completely unable to produce menaquinone. nih.gov This confirmed the essentiality of the step that produces o-succinylbenzoyl-CoA. The pathway could then be "reconstituted" by introducing a functional menE gene from another bacterium, which restored menaquinone synthesis and the associated respiratory growth phenotype. nih.gov Such experiments provide definitive proof of the function of individual enzymes and the indispensable nature of their products, like o-succinylbenzoyl-CoA, while also confirming the absence of any alternative biosynthetic routes in the studied organism. nih.govresearchgate.net
Table 2: Example of an In Vitro Menaquinone Pathway Study
| Component/Step | Description | Finding/Observation | Reference |
|---|---|---|---|
| Host Organism | A model bacterium used for genetic manipulation. | Lactococcus lactis | nih.gov |
| Genetic Modification | Deletion of a key gene in the menaquinone pathway. | Knockout of the menE gene (o-succinylbenzoyl-CoA synthetase). | nih.gov |
| Result of Modification | The effect of the gene knockout on the final product. | Complete abolishment of menaquinone biosynthesis. | nih.gov |
| Reconstitution | Introduction of a functional gene to restore the pathway. | Expression of a functional menE gene from Lactiplantibacillus plantarum. | nih.gov |
| Outcome | The result of restoring the missing pathway step. | Menaquinone production and respiratory growth were successfully restored. | nih.gov |
Computational and Modeling Approaches
Computational chemistry provides powerful tools to investigate molecular interactions at an atomic level, offering insights that are often difficult to obtain through experimental methods alone.
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to another (a protein). ikm.org.mymdpi.com This method is instrumental in studying how o-succinylbenzoyl-CoA or its analogs interact with the active site of enzymes like MenE (o-succinylbenzoyl-CoA synthetase). osti.gov In these simulations, the three-dimensional structures of the ligand and the protein are used to calculate the most stable binding pose.
The output of a docking simulation includes a binding energy score, typically in kcal/mol, which estimates the strength of the interaction, and a detailed visualization of the binding mode. ikm.org.mybiorxiv.org This allows researchers to identify crucial intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the enzyme's active site. For example, docking studies of an inhibitor analog bound to S. aureus MenE identified a key arginine residue (R222) as being critical for interacting with the carboxylate group of the substrate, a finding that was subsequently validated experimentally. osti.gov
While molecular docking provides a static snapshot of a molecular interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing how the protein-ligand complex behaves over time. nih.govmpg.de MD simulations calculate the forces between all atoms in a system and use these forces to simulate their motion, effectively creating a "movie" of molecular activity. nih.gov
An MD simulation typically starts with the lowest-energy pose obtained from a molecular docking study. mdpi.com The entire system, including the protein, the ligand (o-succinylbenzoyl-CoA), and surrounding solvent molecules, is then simulated for a set period, often ranging from nanoseconds to microseconds. mdpi.com These simulations are governed by a set of parameters known as a force field (e.g., AMBER, OPLS3), which defines the potential energy of the system. mdpi.com By analyzing the trajectory of the simulation, researchers can assess the stability of the binding pose, observe conformational changes in the protein or ligand, and calculate the flexibility of different regions of the complex, providing a much deeper understanding of the binding event. nih.govnih.gov
Table 3: Common Parameters and Outputs of a Molecular Dynamics Simulation
| Parameter/Output | Description | Typical Value/Use | Reference |
|---|---|---|---|
| Force Field | A set of functions and parameters used to calculate the potential energy of the system. | AMBER, GROMOS, OPLS3 | mdpi.com |
| Simulation Time | The duration over which the system's dynamics are simulated. | 30 ns - 500+ ns | mdpi.com |
| RMSD | Root Mean Square Deviation; measures the average deviation of protein backbone atoms from the initial structure. | Used to assess the structural stability of the complex over time. | nih.gov |
| RMSF | Root Mean Square Fluctuation; measures the fluctuation of individual residues around their average position. | Identifies flexible or rigid regions of the protein upon ligand binding. | nih.gov |
| Analysis Output | The insights gained from the simulation trajectory. | Confirmation of binding stability, identification of conformational changes, analysis of water molecule roles. | nih.gov |
Future Directions and Emerging Research Avenues
Unraveling Undiscovered Regulatory Mechanisms
While the core biosynthetic pathway to OSB-CoA is established, the mechanisms that regulate its production and consumption are still being uncovered. A significant area of emerging research is the role of post-translational modifications in controlling the activity of enzymes in this pathway.
Recent studies have revealed that o-succinylbenzoyl-CoA synthetase (MenE), the enzyme that produces OSB-CoA, is regulated by reversible lysine (B10760008) acetylation in Bacillus subtilis. nih.gov This modification is carried out by a GCN5-related acetyltransferase (GNAT) named AcuA, and the acetylated, inactive form of the enzyme can be reactivated by a sirtuin deacetylase. nih.gov This finding suggests that reversible lysine acylation is a conserved mechanism for regulating AMP-forming CoA synthetases, a family to which MenE belongs. nih.govum.es Future research will likely focus on identifying the specific physiological signals that trigger the acetylation or deacetylation of MenE, thereby linking the menaquinone pathway to the broader metabolic state of the cell, such as conditions of metabolic stress. nih.gov Investigating whether similar regulatory systems exist in other bacteria, including pathogenic species like Mycobacterium tuberculosis, could reveal new targets for therapeutic intervention.
Another potential regulatory aspect lies in the chemical nature of the substrates themselves. Studies on analogues of the reaction intermediate have shown that the equilibrium between different chemical forms (such as an open-chain keto acid versus a cyclic lactol) can dramatically affect binding to the enzyme. nih.gov This raises questions about whether cellular conditions could favor one form over another, thus modulating the pathway's flux.
| Enzyme | Organism | Regulatory Mechanism | Key Findings |
|---|---|---|---|
| o-succinylbenzoyl-CoA synthetase (BsMenE) | Bacillus subtilis | Reversible Lysine Acetylation | Activity is controlled by acetylation via the AcuA acetyltransferase and reactivation by a sirtuin deacetylase, linking menaquinone synthesis to metabolic stress. nih.gov |
| AMP-forming acyl-CoA synthetases (General) | Various Prokaryotes | Reversible Lysine Acetylation | RLA is a conserved regulatory mechanism in this enzyme family, often targeting a critical lysine residue in the active site. nih.govum.es |
Exploring Broader Metabolic Network Interactions
OSB-CoA does not exist in isolation; it is a node within a complex and highly interconnected metabolic network. nih.gov Its primary role connects it to the synthesis of menaquinones, which are essential lipid-soluble electron carriers in the respiratory chains of many bacteria. nih.govmdpi.com Therefore, the flux through the OSB-CoA node is directly linked to the cell's energy generation capacity under anaerobic conditions. wikipedia.org
Emerging systems biology approaches are beginning to map these broader connections. By integrating transcriptomics data with metabolic network models, researchers can identify "reporter metabolites" whose associated enzyme-coding genes show significant transcriptional changes under specific conditions. plos.org Notably, succinyl-CoA, a related compound, has been identified as a reporter metabolite in studies of Type 2 Diabetes, with the expression of neighboring enzyme genes being mostly down-regulated. plos.org This highlights how intermediates in or connected to the menaquinone pathway can be indicative of widespread metabolic shifts in disease states.
Future research will likely expand these network analyses to various microbial communities and host-pathogen interactions. frontiersin.org Understanding how the OSB-CoA pathway is co-regulated with other pathways is a key goal. Studies show that genes encoding enzymes that are close in a metabolic network tend to be co-expressed, a pattern supported by the distribution of transcription factor binding sites. nih.gov Exploring the shared regulatory inputs for the men genes and other metabolic pathways will provide a more holistic view of how bacteria manage their resources and adapt to environmental changes.
Comparative Genomics and Evolutionary Insights
The advent of large-scale genome sequencing has provided powerful tools for studying the evolution of metabolic pathways. Comparative genomics allows researchers to identify variations in the menaquinone biosynthesis pathway across different species, revealing novel enzymes and alternative routes. nih.govfrontiersin.org For instance, analysis of the human gut microbiome has identified alternative forms of known quinone biosynthesis enzymes and even suggested previously unknown steps in related pathways. nih.govfrontiersin.org
A key area of future research is the continued exploration of microbial diversity to find non-orthologous replacements for enzymes in the OSB-CoA pathway. This approach involves looking for organisms that have a functional pathway but appear to be missing a gene for a known step. This "missing gene" can then be identified by searching for genes that co-occur with other pathway genes across many genomes. frontiersin.org This strategy has successfully predicted alternative enzymes in quinone synthesis. frontiersin.org
These comparative studies also provide evolutionary insights. By comparing the menaquinone pathway in different bacteria, such as Bacillus subtilis and Escherichia coli, researchers can understand how the pathway has adapted to different metabolic lifestyles. nih.gov Furthermore, the evolution of the enzymes themselves, like the domain-alternation mechanism in MenE, is a subject of intense study. acs.org Research suggests that the ability of enzymes to use substrate binding energy to drive activating conformational changes was a pivotal event in enzyme evolution, allowing for greater catalytic efficiency. acs.org Future work will likely trace the evolutionary history of MenE and its relatives to understand how this sophisticated catalytic mechanism arose.
| Research Area | Organism/System Studied | Key Findings & Future Directions |
|---|---|---|
| Human Gut Microbiome Genomics | Human Gut Bacteria | Identified four alternative forms of previously known quinone biosynthesis enzymes. Future work aims to close remaining gaps in the pathways. nih.govfrontiersin.org |
| Menaquinone-7 Biosynthesis | Bacillus subtilis natto | Combined whole-genome sequencing and comparative genomics to prove strong biosynthetic potential and identify novel gene targets for increasing production. nih.gov |
| Enzyme Evolution | General (focus on MenE) | Ligand-driven conformational changes are crucial for catalytic efficiency. Future studies will explore how these mechanisms evolved in the ANL enzyme family. acs.org |
Advanced Structural Studies of Enzyme Intermediates
A deep understanding of the OSB-CoA pathway requires detailed, three-dimensional views of its enzymes in action. Advanced structural biology techniques, particularly X-ray crystallography, have provided remarkable snapshots of MenE, the o-succinylbenzoyl-CoA synthetase. These studies have captured the enzyme in various states, including complexed with its adenylate intermediate, o-succinylbenzoyl-adenosine monophosphate (OSB-AMP). acs.orgresearchgate.net
These structures have been instrumental in elucidating the "domain alternation" catalytic mechanism of MenE. acs.org The enzyme features two major domains, and the C-terminal domain rotates significantly to create two different active site conformations: one for the initial adenylation reaction and a second for the subsequent thioesterification with Coenzyme A. researchgate.net A crystal structure of MenE with the OSB-AMP intermediate captured a strained conformation, representing the state immediately after the adenylation reaction, which provided direct support for an in-line backside attack nucleophilic substitution mechanism. acs.org
Future research in this area will focus on capturing additional catalytic states. For example, trapping the enzyme with both the OSB-AMP intermediate and CoA bound would provide a structural basis for the thioesterification step. High-resolution structures of MenE from different organisms, especially key pathogens, will aid in the design of species-specific inhibitors. Furthermore, combining structural data with computational modeling and site-directed mutagenesis will continue to refine our understanding of which amino acid residues are critical for each half-reaction, as has been done to identify residues specific to the thioesterification step. researchgate.net
Development of Novel Research Tools and Probes
Progress in understanding the OSB-CoA pathway is critically dependent on the development of new tools to probe its function. A major focus has been the design and synthesis of potent and specific inhibitors for the pathway's enzymes, particularly MenE, which is a promising target for new antibiotics. nih.govresearchgate.net
Researchers have successfully developed stable analogues of the reactive OSB-AMP intermediate. nih.gov These compounds, such as acyl-sulfonyladenosine analogues, mimic the intermediate but are not turned over by the enzyme, making them potent inhibitors that can be used to study enzyme kinetics and structure. nih.gov One such inhibitor, OSB-AMS, was shown to reduce menaquinone levels in Staphylococcus aureus, confirming its mechanism of action. nih.gov The synthesis and evaluation of libraries of these analogues continue to build a detailed structure-activity relationship (SAR), revealing which chemical features are essential for binding and inhibition. nih.gov For example, these studies showed that a negatively charged carboxylate on the OSB portion of the inhibitor is crucial for potent binding. nih.gov
In addition to inhibitors, new assay methods are also vital research tools. Sensitive assays, such as those that couple the release of pyrophosphate to a colorimetric reaction or that couple the formation of OSB-CoA to the next enzyme in the pathway, have been developed to facilitate high-throughput screening for new inhibitors and to perform detailed kinetic analyses. nih.gov Future efforts will likely focus on creating fluorescent probes to visualize the localization and activity of MenE within living cells and on developing inhibitors with better cell permeability to serve as more effective antibacterial agents. nih.govacs.org
Q & A
Basic: What are the key considerations for synthesizing and characterizing ortho-succinylbenzoyl-CoA in vitro?
Methodological Answer:
- Step 1 : Design synthesis protocols using enzyme-coupled assays (e.g., acyl-CoA ligases) with succinic acid and benzoyl-CoA precursors. Validate purity via HPLC or LC-MS .
- Step 2 : Characterize intermediates using -NMR and -NMR to confirm regioselectivity (ortho vs. para isomers) .
- Step 3 : Cross-reference spectral data with prior studies (e.g., bacterial biosynthesis pathways) to ensure consistency .
Basic: Which analytical techniques are optimal for quantifying this compound in metabolic flux studies?
Methodological Answer:
- Preferred Methods : Use tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., -succinate) to minimize matrix effects .
- Validation : Calibrate against synthetic standards and validate linearity across physiological concentrations (0.1–10 µM) .
Basic: How is this compound integrated into microbial aromatic compound degradation pathways?
Methodological Answer:
- Pathway Mapping : Employ -tracer assays to track incorporation into downstream metabolites (e.g., gentisate or protocatechuate derivatives) .
- Enzyme Knockouts : Use CRISPR-Cas9 to disrupt candidate genes (e.g., dioxygenases) and assess pathway blockage via metabolomics .
Advanced: How can researchers resolve contradictions in reported spectral data for this compound derivatives?
Methodological Answer:
- Step 1 : Conduct a systematic review of NMR/LC-MS datasets across studies to identify solvent- or pH-dependent shifts .
- Step 2 : Reproduce conflicting experiments under standardized conditions (e.g., DO vs. CDCl) .
- Step 3 : Validate findings using independent techniques (e.g., X-ray crystallography for regiochemical confirmation) .
Advanced: What experimental designs are suitable for studying this compound’s enzyme kinetics?
Methodological Answer:
- Design : Use stopped-flow spectrophotometry to measure transient-state kinetics of CoA transferases .
- Controls : Include competitive inhibitors (e.g., malonyl-CoA) to assess specificity.
- Data Analysis : Fit kinetic data to a ping-pong bi-bi model using nonlinear regression tools (e.g., GraphPad Prism) .
Advanced: How can isotope labeling strategies elucidate this compound’s role in secondary metabolism?
Methodological Answer:
- Labeling Approach : Feed -succinate to microbial cultures and track incorporation via -NMR or FTICR-MS .
- Pathway Inference : Compare isotopic enrichment patterns in wild-type vs. mutant strains to identify branching points .
Advanced: What computational models predict this compound’s interactions with acyl-carrier proteins?
Methodological Answer:
- Modeling Tools : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to analyze binding affinities .
- Validation : Corrogate predictions with SPR (surface plasmon resonance) binding assays .
Advanced: How should researchers handle toxicity risks when working with this compound intermediates?
Methodological Answer:
- Safety Protocols : Use fume hoods for volatile derivatives and MSDS-guided disposal for reactive intermediates (e.g., benzoyl chlorides) .
- Monitoring : Implement real-time LC-MS to detect unstable byproducts during synthesis .
Advanced: What strategies ensure reproducibility in this compound-related experiments?
Methodological Answer:
- Documentation : Adhere to ALCOA principles (Attributable, Legible, Contemporaneous, Original, Accurate) for data integrity .
- Replication : Share step-by-step protocols via repositories like Protocols.io and include negative controls in all assays .
Advanced: How can cross-species comparisons validate this compound’s evolutionary conservation in metabolic pathways?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
